molecular formula C11H8BrF3N2O2 B8077173 Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8077173
M. Wt: 337.09 g/mol
InChI Key: NQXWMKDCVFCHQV-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromo ketones or α-chloro ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ scalable reaction conditions, such as the use of continuous flow reactors and efficient purification techniques. The choice of solvents, catalysts, and reaction parameters is crucial to achieving cost-effective and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,5-a]pyridine-2-carboxylate
  • Ethyl 3-chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-bromo-5-(methyl)imidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in organic synthesis and as a lead compound in drug discovery .

Properties

IUPAC Name

ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-6(11(13,14)15)4-3-5-7(17)16-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXWMKDCVFCHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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